Vidofludimus calcium anhydrous is a novel compound primarily developed for therapeutic applications in autoimmune diseases, including multiple sclerosis and rheumatoid arthritis. It is classified as a dihydroorotate dehydrogenase inhibitor, which plays a crucial role in the metabolism of pyrimidines, thereby affecting lymphocyte proliferation and function. This compound is recognized for its immunosuppressive properties and has been explored in various clinical trials for its efficacy in treating inflammatory conditions.
The synthesis of vidofludimus calcium anhydrous involves the following steps:
The synthesis process was characterized by powder X-ray diffraction, differential scanning calorimetry, and thermogravimetric analysis to confirm the crystalline nature and thermal properties of the final product .
Vidofludimus calcium anhydrous has a molecular formula represented as with a molecular weight of approximately 748.79 g/mol. The structural representation includes two biphenyl groups linked to an amino carbonyl moiety, characteristic of its chemical behavior.
Vidofludimus calcium primarily acts as an inhibitor in biochemical pathways involving nucleotide synthesis. Its mechanism involves binding to dihydroorotate dehydrogenase, leading to reduced proliferation of activated lymphocytes.
The compound's reactivity profile indicates its potential to modulate immune responses by altering pyrimidine metabolism, which is critical in inflammatory diseases .
Vidofludimus calcium exerts its effects through inhibition of dihydroorotate dehydrogenase, which is essential for the de novo synthesis of pyrimidines. By blocking this enzyme, the compound effectively reduces the availability of nucleotides necessary for lymphocyte proliferation.
Vidofludimus calcium has garnered attention for its potential applications in treating various autoimmune diseases:
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4